

# Spectroscopic Data for 4-(3-Nitrophenyl)benzaldehyde: A Technical Overview

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## Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739

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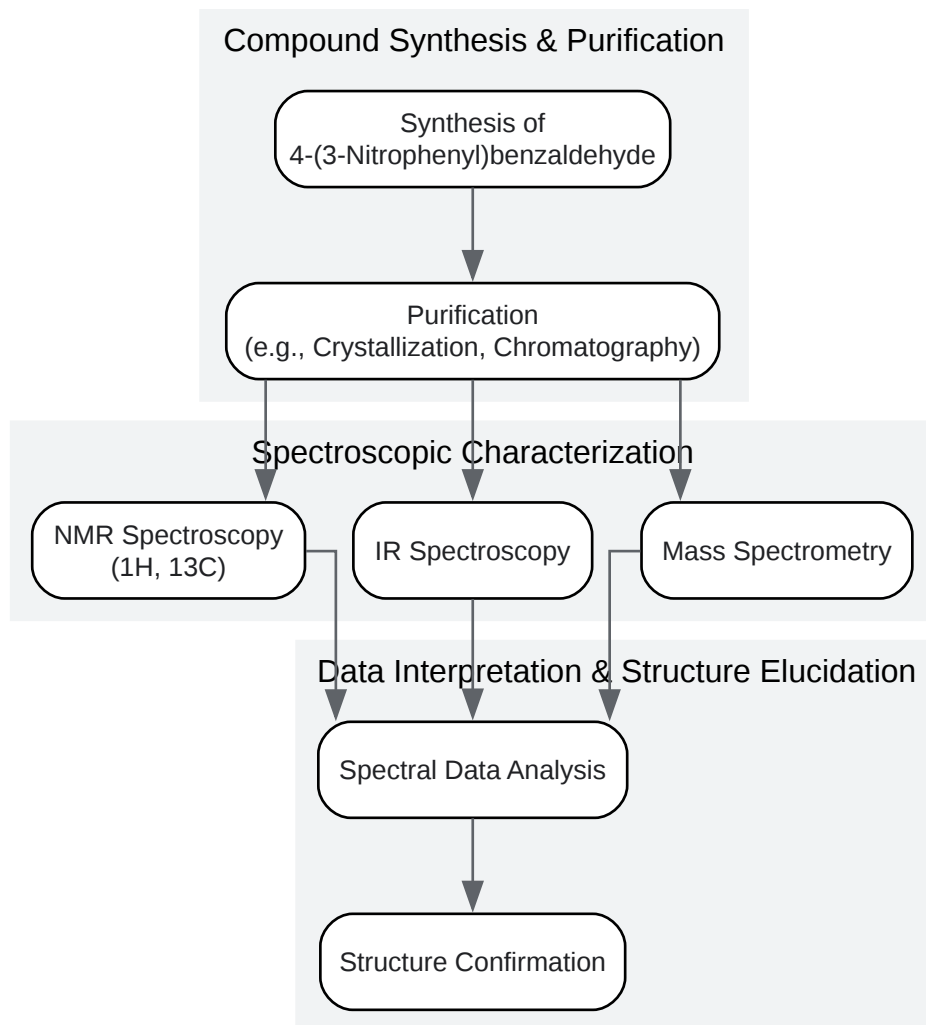
Comprehensive spectroscopic data for **4-(3-Nitrophenyl)benzaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is not readily available in publicly accessible databases and scientific literature based on the conducted searches.

While extensive spectral information exists for its isomers, 4-nitrobenzaldehyde and 3-nitrobenzaldehyde, and other related derivatives, specific experimental data for the target compound, **4-(3-Nitrophenyl)benzaldehyde**, remains elusive. This technical guide will, therefore, present the available spectroscopic data for the closely related isomers as a reference for researchers and scientists in the field of drug development and chemical research. This information can provide valuable insights into the expected spectral characteristics of the 4-(3-nitrophenyl) moiety.

## Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like **4-(3-Nitrophenyl)benzaldehyde** is outlined below. This process ensures a comprehensive characterization of the molecular structure.

## Workflow for Spectroscopic Analysis of an Organic Compound



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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

## Reference Spectroscopic Data: Isomeric Nitrobenzaldehydes

For comparative purposes, the following tables summarize the spectroscopic data for 4-nitrobenzaldehyde and 3-nitrobenzaldehyde.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data of Nitrobenzaldehyde Isomers**

Compound	Solvent	Chemical Shift (δ) ppm
4-Nitrobenzaldehyde	CDCl <sub>3</sub>	10.18 (s, 1H, -CHO), 8.40 (d, 2H, Ar-H), 8.11 (d, 2H, Ar-H)[1]
3-Nitrobenzaldehyde	Not Specified	10.1 (s, 1H, -CHO), 7.2-8.7 (m, 4H, Ar-H)[2]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data of Nitrobenzaldehyde Isomers**

Compound	Solvent	Chemical Shift (δ) ppm
4-Nitrobenzaldehyde	CDCl <sub>3</sub>	190.4, 151.1, 140.1, 130.5, 124.3[3]
3-Nitrobenzaldehyde	Not Specified	Not readily available in searched documents.

**Table 3: IR Spectroscopic Data of Nitrobenzaldehyde Isomers**

Compound	Technique	Key Absorptions (cm <sup>-1</sup> )
4-Nitrobenzaldehyde	KBr-Pellet	Characteristic peaks for C=O (aldehyde), NO <sub>2</sub> (nitro group), and aromatic C-H/C=C bonds are expected.[4]
3-Nitrobenzaldehyde	Not Specified	~2830-2695 (aldehyde C-H stretch), ~1700 (C=O stretch), 1550-1475 & 1365-1290 (NO <sub>2</sub> stretch), 1600-1400 (aromatic C=C)[2]

## Table 4: Mass Spectrometry Data of Nitrobenzaldehyde Isomers

Compound	Ionization Method	Key Fragments (m/z)
4-Nitrobenzaldehyde	Electron Ionization (EI)	Molecular Ion [M] <sup>+</sup> at m/z 151. <a href="#">[1]</a>
3-Nitrobenzaldehyde	Electron Ionization (EI)	Molecular Ion [M] <sup>+</sup> at m/z 151. Major fragments at 150, 105, 77, 51. <a href="#">[5]</a>

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of the reference compounds are generally standardized. Below are representative methodologies.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, commonly operating at frequencies of 300, 400, or 500 MHz for the proton channel. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

**Infrared (IR) Spectroscopy:** For solid samples, an IR spectrum can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR (Fourier-transform infrared) spectrometer. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

**Mass Spectrometry (MS):** For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) may be employed.

In conclusion, while a comprehensive technical guide on the spectroscopic data of **4-(3-Nitrophenyl)benzaldehyde** cannot be provided due to the lack of available experimental data, the information on its isomers serves as a valuable reference point for researchers in the field. Further synthetic work and characterization are required to fully elucidate the spectroscopic properties of this specific compound.

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